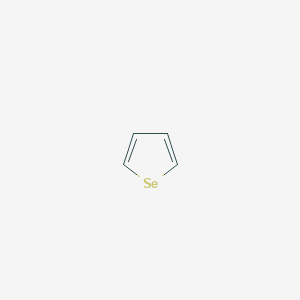

Selenophene

Description

Properties

IUPAC Name |

selenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABNMNVCOAICNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-09-4 | |

| Record name | Polyselenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182978 | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-05-1 | |

| Record name | Selenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Selenophene from Acetylene and Selenium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct synthesis of selenophene from acetylene and elemental selenium. This classical method, while historically significant, presents unique challenges and considerations. This document details the reaction conditions, experimental protocols, and proposed mechanisms, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Executive Summary

The synthesis of this compound, a key heterocyclic scaffold in pharmaceuticals and materials science, can be achieved through the direct gas-phase reaction of acetylene and selenium. First reported by Mazza and Solazzo in 1927, this method typically requires high temperatures, often in the range of 300 to 600 °C. While it offers a direct route to the parent this compound, the yields are generally modest, and the harsh reaction conditions can lead to the formation of byproducts. This guide presents the available quantitative data, a detailed experimental protocol for a laboratory-scale synthesis, and a visualization of the proposed reaction pathway.

Reaction Parameters and Quantitative Data

The direct synthesis of this compound from acetylene and selenium is a high-temperature, gas-phase reaction. The yield and efficiency of the reaction are highly dependent on the temperature, contact time, and the presence of a catalyst or support material. The following tables summarize the key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| Temperature | 300 - 450 °C | [1],[2] |

| Yield | Up to 15% | [1] |

| Catalyst/Support | Aluminum oxide, sand, or glass beads | [2] |

| Primary Product | This compound (C₄H₄Se) | [1] |

| Key Byproduct | Benzothis compound | [1] |

Table 1: General Reaction Conditions for the Synthesis of this compound from Acetylene and Selenium.

| Reactant | State | Role |

| Acetylene (C₂H₂) | Gas | Carbon source |

| Selenium (Se) | Vapor | Selenium source |

Table 2: Reactants and their Roles.

Experimental Protocol: Gas-Phase Synthesis of this compound

This protocol describes a laboratory-scale setup for the synthesis of this compound from acetylene and selenium, adapted from descriptions of classical high-temperature preparations.[2]

3.1 Materials and Equipment

-

Acetylene gas (purified)

-

Elemental selenium (powder)

-

Aluminum oxide (activated)

-

Quartz reaction tube

-

Tube furnace with temperature controller

-

Gas flow meters

-

Condenser (cooled with a suitable coolant, e.g., cold water or a chiller)

-

Collection flask

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for purification

-

Distillation apparatus

3.2 Experimental Setup

The experimental setup consists of a gas delivery system, a heated reaction zone, and a product collection system.

3.3 Procedure

-

Preparation of the Reactor: A quartz tube is packed with a mixture of elemental selenium and a support material such as activated aluminum oxide. The selenium can be physically mixed with the support or deposited onto it from a solution.

-

Assembly of the Apparatus: The packed quartz tube is placed inside a tube furnace. The gas inlet is connected to the gas delivery system, and the outlet is connected to a condenser, which in turn is connected to a collection flask cooled in an ice bath or with a cryocooler. The entire system should be purged with an inert gas to remove air.

-

Reaction Execution:

-

The furnace is heated to the desired reaction temperature (e.g., 400 °C).

-

Once the temperature has stabilized, a controlled flow of acetylene gas, diluted with an inert gas, is passed through the heated reactor. The inert gas helps to control the partial pressure of acetylene and the residence time in the reactor.

-

The selenium vaporizes at the reaction temperature and reacts with the acetylene gas as it passes over the catalyst bed.

-

-

Product Collection: The product stream, containing unreacted acetylene, this compound, byproducts, and inert gas, exits the reactor and passes through the condenser. The this compound and other condensable products are collected in the cooled flask.

-

Purification: The collected crude product, a dark liquid, is typically purified by fractional distillation under reduced pressure to separate the this compound from unreacted selenium and higher-boiling byproducts like benzothis compound.

Proposed Reaction Mechanism

The precise mechanism for the high-temperature reaction between acetylene and selenium is not definitively established but is thought to proceed through a series of steps involving the formation and subsequent reaction of selenium radical species and organoselenium intermediates. A plausible pathway is outlined below.

At elevated temperatures, elemental selenium can form radical species which can attack the acetylene molecule to form a vinylselenyl radical. This radical can then react with another molecule of acetylene. Subsequent cyclization and elimination of a selenium atom are proposed to lead to the formation of the aromatic this compound ring. The formation of a 1,2-diselenin intermediate has been suggested in analogous reactions.[3]

Conclusion

The direct synthesis of this compound from acetylene and selenium remains a fundamental, albeit challenging, method in heterocyclic chemistry. While modern synthetic routes often provide higher yields and milder conditions for the preparation of substituted selenophenes, the classical gas-phase method is a crucial part of the historical and practical landscape of this compound chemistry. This guide provides the essential information for understanding and potentially implementing this synthesis, serving as a valuable resource for researchers and professionals in the field. Further optimization of this classical method could potentially be achieved through the development of more efficient catalysts and reactor designs.

References

Unveiling the Essence of Selenophene: A Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenophene, a five-membered aromatic heterocycle containing a selenium atom, stands as a molecule of significant interest in contemporary chemical research.[1] Its unique electronic structure, arising from the incorporation of the heavy chalcogen, selenium, imparts a distinct set of physical and chemical properties that differentiate it from its lighter analogs, furan and thiophene. This technical guide provides an in-depth exploration of the core fundamental physical and chemical characteristics of this compound, offering a valuable resource for researchers in materials science, medicinal chemistry, and organic synthesis. The discussion encompasses its molecular structure, aromaticity, reactivity, and spectroscopic signatures, supported by tabulated data and detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Aromaticity

The this compound molecule is a planar heterocycle, a feature confirmed by various spectroscopic and diffraction techniques.[1] Its geometry and electronic distribution are central to understanding its chemical behavior.

Bond Lengths and Angles

The precise molecular geometry of this compound has been determined through gas-phase electron diffraction and microwave spectroscopy studies. These investigations provide accurate measurements of the bond lengths and angles within the five-membered ring.

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| Se–C2 | 1.855 | Gas-Phase Electron Diffraction |

| C2–C3 | 1.369 | Gas-Phase Electron Diffraction |

| C3–C4 | 1.433 | Gas-Phase Electron Diffraction |

| Bond Angles ( °) | ||

| C5–Se–C2 | 87.8 | Microwave Spectroscopy |

| Se–C2–C3 | 111.6 | Microwave Spectroscopy |

| C2–C3–C4 | 114.5 | Microwave Spectroscopy |

Aromaticity

The aromaticity of this compound is a subject of considerable discussion in the scientific literature, and its characterization often depends on the criteria used for evaluation.[2][3][4] this compound possesses a 6π-electron system, conforming to Hückel's rule, which is a primary indicator of aromaticity.[5] However, the degree of aromaticity is influenced by the electronegativity and the size of the selenium atom's d-orbitals, which affect the delocalization of the π-electrons.

A comparative analysis with its lighter congeners, furan and thiophene, reveals a nuanced trend. Generally, the aromaticity is considered to follow the order: Thiophene > this compound > Furan.[4] This is supported by criteria such as the diamagnetic susceptibility exaltation and the sum of bond orders.[4] However, other experimental and computational studies suggest that the aromaticity of this compound might be greater than that of thiophene, highlighting the complexity of defining and measuring this fundamental property.[3]

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic odor.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₄Se |

| Molar Mass | 131.04 g/mol |

| Melting Point | -38 °C |

| Boiling Point | 110-111 °C |

| Density | 1.525 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.5797 |

| Dipole Moment | 0.42 D |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by its aromatic character and the electron-donating nature of the selenium atom.

Electrophilic Aromatic Substitution

Like other electron-rich aromatic compounds, this compound readily undergoes electrophilic aromatic substitution reactions.[1] The substitution occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate (σ-complex) at this position. The reactivity of this compound towards electrophiles is generally greater than that of thiophene but less than that of furan.[2][4] This reactivity trend is a consequence of the interplay between the electron-donating ability of the heteroatom and its electronegativity.

Common electrophilic substitution reactions of this compound include halogenation, nitration, sulfonation, acylation, and formylation (Vilsmeier-Haack reaction).

Spectroscopic Properties

The spectroscopic data for this compound provide crucial information for its identification and for understanding its electronic structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR Data

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | H2, H5 (α-H) | 7.88 | J(H2,H3) = 5.4 |

| H3, H4 (β-H) | 7.23 | J(H2,H4) = 1.5 | |

| J(H2,H5) = 2.3 | |||

| J(H3,H4) = 3.7 | |||

| ¹³C | C2, C5 (α-C) | 131.1 | |

| C3, C4 (β-C) | 129.2 |

⁷⁷Se NMR Data

The ⁷⁷Se NMR spectrum of this compound exhibits a characteristic chemical shift that is sensitive to the electronic environment of the selenium atom. The chemical shift of unsubstituted this compound is approximately +605 ppm relative to dimethyl selenide.[6]

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of this compound show characteristic absorption bands corresponding to the vibrational modes of the ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 | C-H stretching |

| 1515 | Ring stretching |

| 1418 | Ring stretching |

| 1240 | Ring stretching |

| 1050 | C-H in-plane bending |

| 840 | C-H out-of-plane bending |

| 675 | Ring deformation |

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound in a non-polar solvent typically displays two main absorption bands.

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~245 | ~7000 | π → π |

| ~270 | ~1000 | π → π |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of a 1,3-diyne with a selenium source. The following is a representative protocol.

Protocol: Synthesis of this compound from 1,3-Butadiyne and Sodium Selenide

Materials:

-

1,4-Bis(trimethylsilyl)-1,3-butadiyne

-

Sodium metal

-

Selenium powder

-

Liquid ammonia

-

Ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, magnetic stirrer, and an inlet for ammonia gas, condense approximately 100 mL of liquid ammonia.

-

Carefully add small pieces of sodium metal (2.1 g, 91 mmol) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add selenium powder (3.6 g, 45 mmol) in small portions to the sodium-ammonia solution. The blue color will discharge. Stir the resulting suspension for 1 hour.

-

To a separate flask, dissolve 1,4-bis(trimethylsilyl)-1,3-butadiyne (8.7 g, 45 mmol) in 50 mL of anhydrous diethyl ether.

-

Slowly add the ethereal solution of the diacetylene to the sodium selenide suspension in liquid ammonia at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours and then let it warm to room temperature overnight to allow the ammonia to evaporate.

-

Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound as a colorless liquid.

Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the 2-position of the this compound ring.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phosphorus oxychloride (1.5 mL, 16 mmol) to N,N-dimethylformamide (5 mL) at 0 °C with stirring.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.31 g, 10 mmol) in 10 mL of DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

-

Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and sodium acetate (10 g).

-

Stir the mixture for 30 minutes and then extract with dichloromethane (3 x 25 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-formylthis compound.

Conclusion

This compound is a fascinating heterocycle with a rich and complex set of physical and chemical properties. Its aromaticity, while subject to academic debate, underpins its characteristic reactivity in electrophilic substitution reactions. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this important molecule. A thorough understanding of these fundamental properties is crucial for the rational design of novel this compound-containing materials and pharmaceuticals with tailored functions. Further exploration into the nuanced reactivity and biological activity of this compound derivatives will undoubtedly continue to be a fruitful area of scientific inquiry.

References

Investigating the Biological Activity of Novel Selenophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. In this context, heterocyclic compounds containing selenium have garnered significant attention due to their diverse and potent biological activities. Selenophenes, the selenium-containing bioisosteres of thiophenes and furans, have emerged as a promising scaffold for the development of new drugs. The incorporation of a selenium atom into a heterocyclic ring system can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, often leading to enhanced pharmacological properties. This technical guide provides an in-depth overview of the biological activities of novel selenophene derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this exciting field.

Data Presentation: Comparative Biological Activities of Novel this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various recently synthesized this compound derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound-Chalcone 6 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 19.98 ± 3.38 | [1] |

| This compound-Chalcone 8 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 38.23 ± 3.30 | [1] |

| This compound-Chalcone 10 | HT-29 (Human Colorectal Adenocarcinoma) | MTT | 46.95 ± 5.68 | [1] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | Huh7 (Human Liver Cancer) | MTT | < CA-4 | [2] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | MCF-7 (Human Breast Cancer) | MTT | < CA-4 | [2] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)this compound 7i | SGC-7901 (Human Gastric Cancer) | MTT | < CA-4 | [2] |

Note: CA-4 refers to Combretastatin A-4, a known anticancer agent.

Table 2: Antimicrobial Activity of this compound and Related Derivatives

| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Benzo-1,2,5-selenadiazole 4 | Candida albicans | Broth Microdilution | 0.25 - 2 | [3] |

| Trisubstituted 1,2-selenazole 36 | Candida albicans | Broth Microdilution | 0.25 - 2 | [3] |

| Thiaselenazole 33 | Staphylococcus aureus | Broth Microdilution | 4 - 8 | [3] |

| Thiaselenazole 34 | Staphylococcus aureus | Broth Microdilution | 4 - 8 | [3] |

| Selenazole 18 | Staphylococcus aureus | Broth Microdilution | 8 | [3] |

| Ferrocenyl Selenazole 5 | Escherichia coli | Broth Microdilution | 0.5 | [4][5] |

Table 3: Antioxidant Capacity of this compound Derivatives

| Compound ID | Assay | Antioxidant Capacity | Reference |

| 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | ORAC | 7.78 (relative to Trolox) | [6][7] |

| This compound | ORAC | < Trolox | [6][7] |

| 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | DPPH | High antiradical capacity | [6][7] |

| This compound | DPPH | Lower antiradical capacity | [6][7] |

Table 4: Anti-inflammatory Activity of this compound and Related Derivatives

| Compound ID | Cell Line | Parameter Measured | Effect | Reference |

| Selenocoxib-2 | RAW 264.7 Macrophages | COX-2 Protein Expression | Significant decrease at 0.1 µM | [8] |

| Methylseleninic acid (MSeA) | THP-1 Macrophages | IL-6 Secretion | Potent reduction | [9] |

| Methylseleninic acid (MSeA) | THP-1 Macrophages | TNF-α Secretion | Potent reduction | [9] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 Macrophages | NO, IL-1β, IL-6, TNF-α, IFN-γ Production | Significant inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of novel this compound derivatives.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive integrity. It is a sensitive assay to determine the long-term effects of cytotoxic agents.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 24 hours).

-

Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with a mixture of methanol and acetic acid (3:1), and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment. Plot the surviving fraction against the drug concentration to generate a cell survival curve.

Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess apoptosis, the expression levels of key proteins in the apoptotic pathway, such as caspases and members of the Bcl-2 family, are analyzed.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the this compound derivative at its IC50 concentration for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Activity Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate, mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation: Prepare a working solution of fluorescein, AAPH, and a standard antioxidant (Trolox).

-

Assay in 96-well Plate: In a black 96-well plate, add the fluorescein solution, followed by the test compound or Trolox standard.

-

Incubation: Incubate the plate at 37°C for a pre-incubation period.

-

Initiation of Reaction: Add the AAPH solution to initiate the radical generation.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).

Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Reading: After a short incubation, measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Mandatory Visualization

Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Some studies also suggest the involvement of other signaling pathways like MAPK and PI3K/Akt in the anticancer effects of related compounds.

Caption: Potential inhibition of pro-survival signaling pathways.

Experimental Workflows

A typical workflow for the discovery and biological evaluation of novel this compound derivatives is depicted below.

Caption: Drug discovery workflow for novel this compound derivatives.

Conclusion

Novel this compound derivatives represent a rich and promising area of research for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers by compiling quantitative data, detailing essential experimental protocols, and visualizing key biological pathways and research workflows. It is anticipated that continued exploration of the chemical space of selenophenes, coupled with rigorous biological evaluation, will lead to the discovery of new and effective drugs for a range of human diseases.

References

- 1. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]

- 2. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Properties of this compound, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Properties of this compound, Thiophene and Their Aminocarbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Impact of Selenium Compounds on Two Cytokine Storm Players - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Systematic Nomenclature and Atom Numbering in Selenophene Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature and atom numbering of selenophene rings, crucial for accurate communication and documentation in research, particularly in the fields of medicinal chemistry and materials science. It details the International Union of Pure and Applied Chemistry (IUPAC) rules, presents key quantitative data, outlines experimental protocols for the synthesis and analysis of important this compound derivatives, and visualizes a key synthetic pathway.

Systematic Nomenclature of this compound

The unambiguous naming of chemical structures is paramount for scientific discourse. The systematic nomenclature for this compound and its derivatives follows the Hantzsch-Widman system for heterocyclic compounds, as recommended by the IUPAC.

1.1. The Parent Heterocycle: this compound

The foundational structure is a five-membered aromatic ring containing one selenium atom. Its preferred IUPAC name is This compound .[1]

1.2. Atom Numbering

The numbering of the this compound ring commences with the selenium atom assigned as position 1 . The numbering then proceeds sequentially around the ring through the carbon atoms.[1] This numbering scheme is fundamental for designating the positions of substituents.

Diagram of this compound Atom Numbering

1.3. Naming Substituted Selenophenes

When substituents are present on the carbon atoms of the this compound ring, their positions are indicated by the corresponding number, and they are listed in alphabetical order as prefixes to the parent name "this compound".

-

Example 1: A bromine atom at position 2 is named 2-bromothis compound .

-

Example 2: Methyl groups at positions 3 and 4 are named 3,4-dimethylthis compound .

-

Example 3: A bromine atom at position 2 and a nitro group at position 5 are named 2-bromo-5-nitrothis compound .

1.4. Fused Ring Systems

When a this compound ring is fused with another ring system, such as a benzene ring, the nomenclature specifies the fusion points. For instance, benzo[b]this compound indicates a benzene ring fused to the 'b' side (the C2-C3 bond) of the this compound ring.

Quantitative Data: Structural and Spectroscopic Properties

The electronic and steric properties of this compound and its derivatives are critical for their application in drug design and materials science. The following tables summarize key quantitative data.

Table 1: Selected Bond Lengths and Angles for this compound and Derivatives

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| This compound | Se-C2 | 1.855 | C5-Se-C2 | 87.8 | [2] |

| C2-C3 | 1.369 | Se-C2-C3 | 111.6 | [2] | |

| C3-C4 | 1.433 | C2-C3-C4 | 114.5 | [2] | |

| 3-bromo-2-(phenylselanyl)benzo[b]this compound | Se-C | 1.934(2) | O1-Se-C1 | 98.5(1) | [3] |

| 3-iodo-2-(phenylselanyl)benzo[b]this compound | Se-C | - | - | - | [4] |

Note: Comprehensive crystallographic data for simple substituted selenophenes is limited in publicly available databases. The data for benzo[b]this compound derivatives provides insight into the geometry of the this compound ring within a larger fused system.

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C2/C5 | 7.89 | 131.0 |

| C3/C4 | 7.25 | 128.9 |

Reference: Spectroscopic data can be found in various online databases and literature. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Mass Spectrometry Data (m/z) for this compound

| Ion | m/z | Relative Intensity |

| [C4H4Se]+ (Molecular Ion) | 132 (for 80Se) | 100% |

| [C3H3]+ | 39 | ~40% |

| [C2H2Se]+ | 106 (for 80Se) | ~30% |

| [CHSe]+ | 93 (for 80Se) | ~20% |

Reference: The mass spectrum of this compound shows a characteristic isotopic pattern for selenium. The fragmentation pattern provides structural information.[5][6]

Experimental Protocols

The synthesis of functionalized selenophenes is essential for exploring their potential in various applications. Below are detailed methodologies for the preparation of key brominated this compound intermediates.

3.1. Synthesis of 2,5-Dibromothis compound

This protocol describes the direct bromination of this compound, which preferentially occurs at the more reactive α-positions (2 and 5).

-

Materials: this compound, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound (1 equivalent) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS (2.1 equivalents) in THF.

-

Add the NBS solution dropwise to the this compound solution at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2,5-dibromothis compound as a colorless oil.

-

3.2. Synthesis of 2-Bromothis compound

Selective monobromination at the 2-position can be achieved by using one equivalent of the brominating agent.

-

Materials: this compound, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Follow the same initial setup as for the synthesis of 2,5-dibromothis compound, dissolving this compound (1 equivalent) in THF and cooling to 0 °C.

-

Add a solution of NBS (1.0 equivalent) in THF dropwise to the stirred this compound solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress carefully by TLC to avoid the formation of the dibrominated product.

-

Once the starting material is consumed, work up the reaction as described for 2,5-dibromothis compound.

-

Purify the crude product via column chromatography on silica gel with hexane to afford 2-bromothis compound.

-

Visualization of a Key Synthetic Pathway: Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles. The this compound variant involves the reaction of a 1,4-dicarbonyl compound with a selenium source, such as phosphorus pentaselenide or Lawesson's reagent in combination with a selenium source.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Determining the Frontier Molecular Orbital Energy Levels of Selenophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential experimental and computational methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of selenophene-based compounds. An understanding of these frontier molecular orbitals is critical, as they govern the electronic and optical properties of materials, influencing their efficacy in applications ranging from organic electronics to medicinal chemistry. This compound derivatives, prized for the unique electronic contributions of the selenium atom, are a focal point of research in the development of novel semiconductors and pharmacologically active agents.[1][2]

Core Concepts: The Significance of HOMO & LUMO

The HOMO and LUMO are key concepts in molecular orbital theory, representing the highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. The energy difference between them, the HOMO-LUMO gap (Eg), is a primary determinant of a molecule's electronic behavior.

-

HOMO Energy Level : Correlates with the ionization potential and represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.

-

LUMO Energy Level : Relates to the electron affinity and signifies the ability of a molecule to accept an electron. A lower LUMO energy level suggests a better electron-accepting nature.

-

HOMO-LUMO Gap (Eg) : This energy gap is crucial for determining a molecule's stability, reactivity, and its absorption characteristics in the UV-Visible spectrum. A smaller gap generally implies higher reactivity and absorption at longer wavelengths.[3]

For drug development, these parameters can inform the molecule's reactivity, metabolic stability, and potential for interacting with biological targets. In materials science, the HOMO and LUMO levels dictate charge injection and transport properties, which are fundamental to the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs). The incorporation of selenium in place of sulfur (in analogous thiophene compounds) often leads to a narrower HOMO-LUMO gap, shifting light absorption to longer wavelengths and enhancing intermolecular interactions, which can improve charge mobility.[4]

Experimental Determination of HOMO & LUMO Levels

The primary experimental techniques for determining the HOMO and LUMO energy levels are electrochemical methods, specifically Cyclic Voltammetry (CV), and optical methods, such as UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a compound is oxidized and reduced, the HOMO and LUMO energy levels can be estimated.

The core principle involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the reduction potential (Ered) corresponds to the addition of an electron to the LUMO.

Data Interpretation:

To relate the measured potentials to the vacuum energy level, an internal reference standard with a known energy level, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, is used. The HOMO and LUMO energies are then calculated using the following empirical formulas:

-

EHOMO (eV) = - [Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = - [Eredonset vs Fc/Fc⁺ + 4.8]

Where Eoxonset and Eredonset are the onset potentials for the first oxidation and reduction peaks, respectively, measured relative to the Fc/Fc⁺ couple. The value of 4.8 eV represents the energy level of the Fc/Fc⁺ redox couple below the vacuum level.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated molecules like selenophenes, the absorption of a photon promotes an electron from the HOMO to the LUMO. The energy required for this transition corresponds to the optical HOMO-LUMO gap (Egopt).

Data Interpretation:

The optical bandgap is determined from the onset of the absorption spectrum (λonset), which represents the lowest energy electronic transition. The relationship is given by:

-

Egopt (eV) = 1240 / λonset (nm)

This method directly provides the energy gap. To find the individual HOMO or LUMO level, the Egopt value is often used in conjunction with a value determined from CV. For instance, if the HOMO level is determined from the oxidation potential in a CV experiment, the LUMO level can be estimated as:

-

ELUMO (eV) = EHOMO (eV) + Egopt (eV)

It is important to note that the optical gap (from UV-Vis) is typically smaller than the electrochemical gap (from CV) due to exciton binding energy in the excited state.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and comparable data.

Detailed Protocol for Cyclic Voltammetry

1. Solution Preparation:

- Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, high-purity electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

- Analyte Solution: Prepare a 1-5 mM solution of the this compound compound in the electrolyte solution.

- Reference Standard: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution to act as an internal reference and record a second voltammogram.

2. Electrochemical Cell Setup:

- Use a standard three-electrode cell configuration:

- Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode. Polish the electrode surface with alumina slurry and sonicate before each experiment to ensure a clean, reproducible surface.

- Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver Nitrate (Ag/AgNO₃) non-aqueous reference electrode.

- Counter (Auxiliary) Electrode: A Platinum (Pt) wire or foil with a surface area larger than the working electrode.

- Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes before the measurement to remove dissolved oxygen, and maintain an inert atmosphere over the solution during the experiment.

3. Instrument Setup and Measurement:

- Connect the electrodes to a potentiostat.

- Set the potential window to a range that covers the expected oxidation and reduction events of the this compound compound.

- Set the scan rate, typically between 20 and 100 mV/s. A standard rate of 50 mV/s is common for initial characterization.

- Perform several cycles until a stable voltammogram is obtained. The second or third scan is typically used for analysis.

4. Data Analysis:

- Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials by finding the intersection of the tangent to the rising current of the peak and the baseline current.

- Measure the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).

- Correct the measured onset potentials by referencing them to the ferrocene standard.

- Calculate EHOMO and ELUMO using the formulas provided in Section 2.1.

Detailed Protocol for UV-Vis Spectroscopy

1. Solution Preparation:

- Solvent: Use a UV-grade solvent in which the this compound compound is fully soluble (e.g., chloroform, dichloromethane, tetrahydrofuran, toluene).

- Analyte Solution: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 a.u.).

- Blank Solution: Use the pure solvent as the blank/reference.

2. Instrument Setup and Measurement:

- Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes for stabilization.

- Use a pair of matched quartz cuvettes (typically 1 cm path length).

- Fill one cuvette with the blank solvent and the other with the analyte solution.

- Perform a baseline correction using the cuvette containing the pure solvent across the desired wavelength range (e.g., 250-800 nm).

- Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

3. Data Analysis:

- Identify the absorption maximum (λmax).

- Determine the absorption onset (λonset) by finding the intersection of the tangent of the low-energy absorption edge with the baseline.

- Calculate the optical bandgap (Egopt) using the formula provided in Section 2.2.

Computational Determination: Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical method for predicting HOMO and LUMO energy levels.[3] This approach is invaluable for screening potential molecules before synthesis and for interpreting experimental results.

Methodology Workflow:

-

Geometry Optimization: The first step is to find the most stable 3D structure of the molecule at a given level of theory. The B3LYP functional with a basis set like 6-31G(d) is a common starting point.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry. For better prediction of the HOMO-LUMO gap, long-range corrected functionals like ωB97XD are often recommended, paired with a larger basis set such as 6-311++G(d,p) for higher accuracy.[3] The output of this calculation provides the energies of all molecular orbitals, including the HOMO and LUMO.

Data Presentation: HOMO/LUMO Levels of this compound Compounds

The following tables summarize experimental and computational data for representative this compound compounds. Such tables are essential for comparing the electronic properties of different molecular structures and for validating computational methods against experimental results.

Table 1: Experimentally Determined Energy Levels of this compound-Containing Small Molecules

| Compound Name | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) | Egopt (eV) | Method | Reference |

| FSBTSeHR | -5.32 | -3.45 | 1.87 | 1.74 | CV / UV-Vis | [1][6] |

| FSBTSeEHR | -5.35 | -3.46 | 1.89 | 1.76 | CV / UV-Vis | [1][6] |

| TSeIC-M-Cl | -5.60 | -3.88 | 1.72 | 1.59 | CV / UV-Vis | [4] |

| TSeIC-P-Cl | -5.53 | -3.82 | 1.71 | 1.62 | CV / UV-Vis | [4] |

Table 2: Computationally Determined Energy Levels of a this compound Derivative

| Compound Name | EHOMO (eV) | ELUMO (eV) | Egcalc (eV) | Method (Functional/Basis Set) | Reference |

| 3-(Bromomethyl)this compound | -6.58 | -1.12 | 5.46 | DFT (ωB97XD/6-311++G(d,p)) | [3] |

| SPF1 (this compound-bridged) | -7.484 | -2.720 | 4.764 | DFT (CAM-B3LYP/6-311G(d,p)) | [7] |

| SPF6 (this compound-bridged) | -7.211 | -2.778 | 4.433 | DFT (CAM-B3LYP/6-311G(d,p)) | [7] |

Note: Values can vary based on the specific experimental conditions (solvent, electrolyte) or computational level of theory used.

Visualization of Workflows and Relationships

Diagrams are critical for illustrating complex workflows and the logical connections between different stages of analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A this compound-based low-bandgap donor-acceptor polymer leading to fast ambipolar logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synergistic effect of the this compound-containing central core and the regioisomeric monochlorinated terminals on the molecular packing, crystallinity, film morphology, and photovoltaic performance of this compound-based nonfullerene acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Containing Small-Molecule Donor with a Medium Band Gap Enables High-Efficiency Ternary Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of this compound analogue and different acceptor influence on photovoltaic properties of pyrrole-4,6(5-H)-dione based chromophores via quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Aromatic Soul of Selenophene: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic compound, selenophene, has garnered significant interest in materials science and medicinal chemistry. Its unique electronic properties, stemming from its aromatic character, make it a valuable scaffold in the design of novel organic semiconductors and therapeutic agents.[1][2][3] This technical guide provides an in-depth computational analysis of this compound's aromaticity, offering a comparative study with its lighter chalcogen analogues, furan and thiophene, as well as pyrrole. We present a detailed examination of key aromaticity indices, provide comprehensive computational protocols, and visualize relevant biological pathways and computational workflows.

Understanding Aromaticity: Key Computational Descriptors

The aromaticity of a molecule is a complex and multifaceted concept, and no single descriptor can fully capture its essence. Therefore, a combination of indices based on geometric, magnetic, and energetic criteria is typically employed. This guide focuses on three widely accepted computational metrics: the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).

Quantitative Assessment of Aromaticity

The aromatic character of this compound and its analogues has been computationally quantified using HOMA, NICS, and ASE. The following tables summarize these key metrics, providing a basis for comparative analysis. The degree of aromaticity is influenced by the heteroatom's ability to delocalize its lone pair of electrons into the π-system of the ring.

Table 1: Comparative Aromaticity Indices for Five-Membered Heterocycles

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene (for reference) | 0.979 | -8.0 | -10.1 |

| Thiophene | 0.764 | -13.4 | -14.9 |

| Pyrrole | 0.757 | -14.7 | -15.1 |

| This compound | 0.675 | -12.8 | -14.2 |

| Furan | 0.497 | -12.3 | -12.3 |

Note: HOMA values are based on the B3LYP/6-311G(d,p) level of theory. NICS values were calculated at the GIAO-B3LYP/6-311+G(d,p) level. The order of aromaticity is generally considered to be Benzene > Thiophene ≈ Pyrrole > this compound > Furan.

The interaction of the heteroatom's lone pair with the ring's π system is a crucial factor in determining the aromaticity of these heterocycles. The energy of this interaction has been estimated as follows:

Table 2: Heteroatom Lone Pair Interaction Energy with the Ring π System

| Compound | Interaction Energy (kcal/mol) |

| Pyrrole | 61.9 |

| Furan | 42.9 |

| Thiophene | 41.9 |

| This compound | 33.0 |

Data from computational analysis suggests that a stronger interaction energy contributes to a higher degree of aromaticity.[4]

Experimental and Computational Protocols

To ensure reproducibility and transparency, this section details the methodologies for calculating the key aromaticity indices discussed.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, quantifying the deviation of bond lengths in a ring from an optimal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or anti-aromatic character.

Methodology:

-

Geometry Optimization: The molecular geometry of the compound of interest is optimized using a suitable level of theory, for instance, Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.

-

Bond Length Extraction: The equilibrium bond lengths (Ri) of the ring are extracted from the optimized geometry.

-

HOMA Calculation: The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

Where:

-

n is the number of bonds in the ring.

-

α is a normalization constant (e.g., 257.7 for C-C bonds).

-

R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).

-

R_i are the individual bond lengths in the ring.

-

For heterocycles like this compound, specific α and R_opt parameters for the C-Se bonds are required.[5][6]

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1) at 1 Å). A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.

Methodology:

-

Geometry Optimization: As with HOMA, the first step is to obtain an optimized molecular geometry.

-

Ghost Atom Placement: A "ghost" atom (Bq in Gaussian) is placed at the geometric center of the ring for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å above the ring center.

-

NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Shielding Tensor Extraction: The isotropic magnetic shielding value for the ghost atom is extracted from the output file.

-

NICS Calculation: The NICS value is the negative of the calculated isotropic shielding value.

A modern approach to streamline this process involves using software packages like py.Aroma, which can automate the generation of input files for NICS calculations and the processing of output files.[7][8]

Aromatic Stabilization Energy (ASE)

ASE is an energetic measure of aromaticity, defined as the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. ASE is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.[9][10][11][12][13]

Methodology:

-

Define a Reaction: An appropriate isodesmic or homodesmotic reaction is designed. For this compound, an example of an isodesmic reaction is:

-

Energy Calculations: The electronic energies of all reactants and products are calculated at the same level of theory.

-

ASE Calculation: The ASE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

Visualizing the Impact and Analysis of this compound

The following diagrams, created using the DOT language, illustrate a key signaling pathway where this compound derivatives have shown therapeutic potential and a typical computational workflow for assessing aromaticity.

Caption: Apoptosis induction by this compound-based chalcones in cancer cells.

Caption: Computational workflow for the analysis of aromaticity.

Conclusion

The computational analysis of this compound reveals a moderate level of aromaticity, placing it between the more aromatic thiophene and the less aromatic furan. This nuanced electronic character is a direct consequence of the selenium atom's size and electronegativity, which influences the delocalization of its lone pair electrons within the heterocyclic ring. A thorough understanding of these properties, gained through robust computational methods like HOMA, NICS, and ASE, is paramount for the rational design of novel this compound-containing molecules for applications in drug discovery and materials science. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to explore the rich chemical landscape of this compound and its derivatives. This compound-based compounds have shown promise in inducing apoptosis in cancer cells, highlighting the real-world impact of tuning the aromatic character of such scaffolds.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. HOMA Model Extension for the Compounds Containing the Carbon-Selenium Bond | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homodesmotic [ursula.chem.yale.edu]

- 13. Isodesmic reaction - Wikipedia [en.wikipedia.org]

- 14. Synthesis of this compound-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Single-Crystal X-ray Diffraction Analysis of Selenophene Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of selenophene-containing structures. Selenophenes, selenium-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Accurate determination of their three-dimensional molecular structures through SC-XRD is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials.

Quantitative Crystallographic Data of this compound Derivatives

The following tables summarize key crystallographic data for a selection of this compound derivatives, providing a comparative overview of their structural parameters. This data is essential for understanding the geometric and conformational properties of the this compound ring system and the influence of various substituents. The data has been compiled from publicly available Crystallographic Information Files (CIFs) from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Table 1: Unit Cell Parameters for Selected this compound Derivatives

| Compound Name | Formula | CCDC/COD ID | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-Bromo-2-(phenylselanyl)benzo[b]this compound | C₁₄H₉BrSe₂ | Not provided | Monoclinic | P2₁/c | 8.789(2) | 23.345(5) | 7.025(2) | 90 | 109.58(3) | 90 | 1356.1(6) | 4 |

| 3-Iodo-2-(phenylselanyl)benzo[b]this compound | C₁₄H₉ISe₂ | Not provided | Monoclinic | P2₁/c | 8.893(3) | 23.891(8) | 6.984(2) | 90 | 109.03(3) | 90 | 1402.8(8) | 4 |

| This compound-fused NFA (TSeIC-M-Cl) | C₈₄H₈₆Cl₂N₄O₂S₂Se₂ | Not provided | Triclinic | P-1 | 13.435(3) | 14.129(3) | 21.750(4) | 87.89(3) | 85.83(3) | 64.99(3) | 3692.9(13) | 2 |

| This compound-fused NFA (TSeIC-P-Cl) | C₈₄H₈₆Cl₂N₄O₂S₂Se₂ | Not provided | Monoclinic | P2₁/c | 21.011(4) | 14.053(3) | 27.683(6) | 90 | 109.80(3) | 90 | 7698(3) | 4 |

Table 2: Selected Bond Lengths and Angles for the this compound Core

| Compound Name | Se-C(α) Bond 1 (Å) | Se-C(α) Bond 2 (Å) | C(α)-C(β) Bond 1 (Å) | C(α)-C(β) Bond 2 (Å) | C(β)-C(β') Bond (Å) | C(α)-Se-C(α') Angle (°) |

| 3-Bromo-2-(phenylselanyl)benzo[b]this compound | 1.885(3) | 1.890(2) | - | - | - | - |

| Di(selenophen-3-yl)diselenide derivative (3aa) | - | - | - | - | - | - |

| 3-Methylene-3H-1,2-diselenole derivative (4cb) | - | - | - | - | - | - |

Note: A comprehensive compilation of bond lengths and angles requires direct access and processing of numerous CIF files. The presented data is illustrative. For detailed geometric parameters, researchers are encouraged to access the CIFs from the CCDC or COD directly.

Experimental Protocols for Single-Crystal X-ray Diffraction Analysis

The successful determination of a this compound derivative's crystal structure relies on a systematic experimental workflow. The following sections detail the key methodologies.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. This compound derivatives, particularly those designed as organic semiconductors, can be crystallized using various techniques.

-

Slow Solvent Evaporation : This is the most common and often simplest method. A saturated solution of the this compound compound in a suitable solvent (e.g., dichloromethane, chloroform, toluene) is allowed to evaporate slowly in a loosely covered vial.[3] This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion : This technique is ideal for small quantities of material. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent).[4] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

-

Liquid-Liquid Diffusion : In this method, a solution of the this compound derivative is carefully layered with a miscible solvent in which it is sparingly soluble.[4] Crystals form at the interface of the two solvents as they slowly mix.

-

Physical Vapor Transport (PVT) : For sublimable, thermally stable selenophenes, PVT can yield very high-quality crystals. The material is heated under vacuum or in a stream of inert gas, and the vapor is transported to a cooler region where it crystallizes.

The choice of crystallization method and solvent system is highly dependent on the specific properties of the this compound derivative, such as its solubility and thermal stability.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

-

Crystal Mounting : The crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.

-

Diffractometer Setup : The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

-

Unit Cell Determination : A short series of diffraction images are collected to locate the diffraction spots and determine the unit cell parameters and crystal system.

-

Data Collection Strategy : A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling : The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).

Structure Solution and Refinement

The integrated and scaled diffraction data are used to solve and refine the crystal structure.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. The heavy selenium atom in selenophenes often facilitates structure solution.

-

Structure Refinement : The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

-

Model Validation : The final refined model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by examining the electron density map for any unassigned peaks or negative density. The final structural data is typically reported in a Crystallographic Information File (CIF).

Visualizations of Workflows and Relationships

Experimental Workflow for SC-XRD

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis of a this compound derivative.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Decision Tree for Crystallization Method Selection

The selection of an appropriate crystallization method is crucial for obtaining high-quality single crystals. This diagram presents a simplified decision-making process for choosing a suitable technique for this compound-based organic semiconductors.

Caption: Decision tree for selecting a crystallization method.

Structure-Property Relationship in this compound Derivatives

The structural features of this compound derivatives, as determined by SC-XRD, directly influence their physicochemical properties. This diagram illustrates the relationship between key structural parameters and their impact on antioxidant activity, a property of interest for drug development.

Caption: Structure-property relationships in this compound derivatives.

References

Methodological & Application

Synthesis of Novel Donor-Acceptor Polymers Based on Selenophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of novel donor-acceptor (D-A) polymers based on selenophene. The incorporation of this compound, a selenium-containing heterocycle, into conjugated polymer backbones has emerged as a promising strategy for developing high-performance organic electronic materials.[1] Compared to its sulfur analogue, thiophene, this compound offers a stronger electron-donating ability and lower aromaticity, which can lead to polymers with narrower bandgaps, enhanced charge carrier mobility, and improved device performance in applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1][2]

This guide will focus on the synthesis of a representative this compound-based D-A polymer, PBDTT-SeDPP, via Stille cross-coupling polymerization, and detail the standard procedures for its characterization.

Overview of this compound-Based Donor-Acceptor Polymers